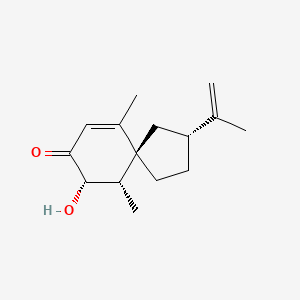
3-epi-3-Hydroxysolavetivone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-epi-3-Hydroxysolavetivone: is a sesquiterpenoid compound derived from the roots of certain Solanum species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-3-Hydroxysolavetivone typically involves the use of sesquiterpenoid precursors. The process includes several steps of chemical reactions, such as oxidation and reduction, to achieve the desired stereochemistry. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes isolating the compound from plant roots, followed by purification steps to obtain the pure compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure cost-effectiveness and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-epi-3-Hydroxysolavetivone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of acids or bases as catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may yield less oxidized forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-epi-3-Hydroxysolavetivone is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology: In biological research, this compound is investigated for its antifungal properties and potential use in developing new antifungal agents .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in treating fungal infections .
Industry: In the industrial sector, this compound is considered for its potential use in agricultural products to protect crops from fungal pathogens .
Mécanisme D'action
The mechanism of action of 3-epi-3-Hydroxysolavetivone involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
- Solavetivone
- 3-Hydroxysolavetivone
- Solanascone
- Phytuberin
- Phytuberol
Comparison: 3-epi-3-Hydroxysolavetivone is unique due to its specific stereochemistry, which may confer different biological activities compared to its isomers and related compounds. For example, while solavetivone and 3-hydroxysolavetivone also exhibit antifungal properties, the specific configuration of this compound may result in different potency and spectrum of activity .
Propriétés
Numéro CAS |
62574-26-9 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(3R,5S,6S,7S)-7-hydroxy-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-5-6-15(8-12)10(3)7-13(16)14(17)11(15)4/h7,11-12,14,17H,1,5-6,8H2,2-4H3/t11-,12-,14+,15-/m1/s1 |
Clé InChI |
XNIBIEVBMJDRPE-RJZRQDKASA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C(=O)C=C([C@]12CC[C@H](C2)C(=C)C)C)O |
SMILES canonique |
CC1C(C(=O)C=C(C12CCC(C2)C(=C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


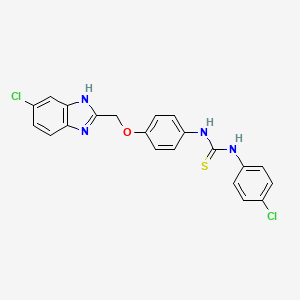
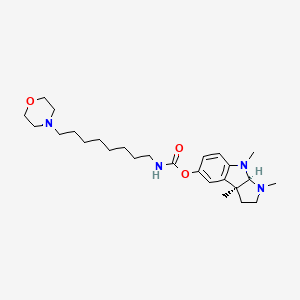
![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)

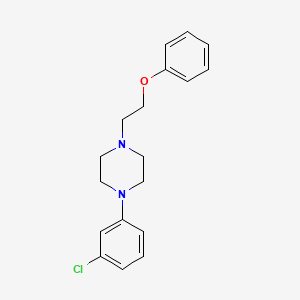
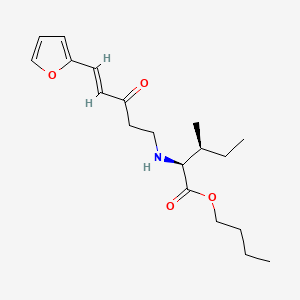
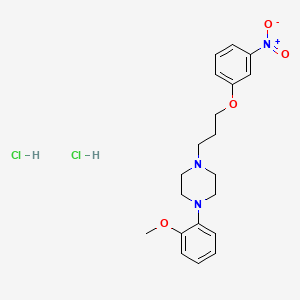

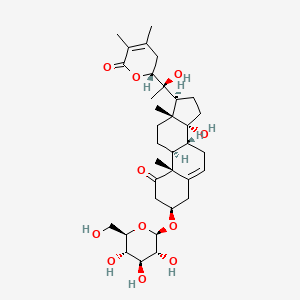
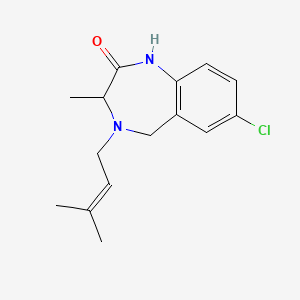
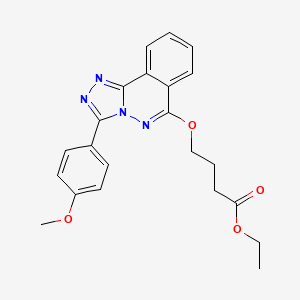
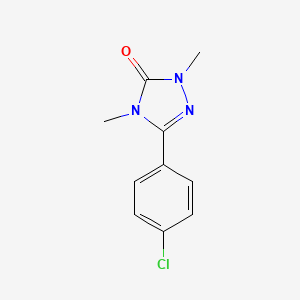

![N,N-dimethyl-6,21,31,34,42-pentaoxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-12-sulfonamide](/img/structure/B12741289.png)
